molecular formula C15H17NO B2588448 2-Methyl-3-(1-phenylethoxy)aniline CAS No. 1410140-63-4

2-Methyl-3-(1-phenylethoxy)aniline

Cat. No.: B2588448
CAS No.: 1410140-63-4
M. Wt: 227.307
InChI Key: UFVPJELDXUYHNC-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-phenylethoxy)aniline is a chemical compound with the CAS Number: 1410140-63-4 . It has a molecular weight of 227.31 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO/c1-11-14(16)9-6-10-15(11)17-12(2)13-7-4-3-5-8-13/h3-10,12H,16H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Electrochemical and Spectroscopic Characterization

2-Methyl-3-(1-phenylethoxy)aniline, as a derivative of aniline, is relevant in studies related to electropolymerized aniline films. For instance, electropolymerized aniline and metalloporphyrin films have been characterized using electrochemical and resonance Raman spectroscopy. These films exhibit unique absorption spectra and Raman bands indicative of para-substituted aniline units, useful in studying the electrochemical and spectroscopic properties of such polymers (Macor, Su, Miller, & Spiro, 1987).

Sensor Applications

Polyaniline, a polymer related to aniline derivatives, has been used in sensor applications due to its pH-dependent properties and proton-coupled redox chemistry. This includes the development of nonenzymatic glucose sensors, which exploit the inductive effect of reactive substituents on the pKa of polyaniline (Shoji & Freund, 2001).

Conductive Polymers

Polyaniline (PANI), closely related to aniline derivatives, has been intensively investigated for various applications like alternative energy sources, erasable optical information storage, non-linear optics, and membranes. Understanding the polymerization and transformation processes of polyaniline provides insights into its redox behavior, which is crucial for these applications (Gospodinova & Terlemezyan, 1998).

Wastewater Treatment

Aniline derivatives have also been studied in the context of wastewater treatment. For example, the electrochemical method known as peroxi-coagulation, which involves the degradation of aniline in acidic solutions, demonstrates the potential for removing organic contaminants from wastewater (Brillas, Sauleda, & Casado, 1997).

Environmental and Biological Studies

The environmental and biological interactions of aniline derivatives are also of interest. Studies on protein-bound aminoazo dyes formed from derivatives of aniline have provided insights into the metabolic processing of these compounds and their potential effects on biological systems (Miller & Miller, 1949).

Novel Materials and Catalysis

Aniline derivatives play a role in the synthesis of novel materials and in catalysis. For instance, the synthesis of processible conjugated polymers, including polyaniline, has led to applications in 'plastics electronics' and other high-tech areas. These materials demonstrate unique conductivity and structural properties (Pron & Rannou, 2002).

Properties

IUPAC Name

2-methyl-3-(1-phenylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11-14(16)9-6-10-15(11)17-12(2)13-7-4-3-5-8-13/h3-10,12H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVPJELDXUYHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(C)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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